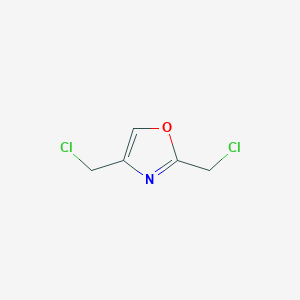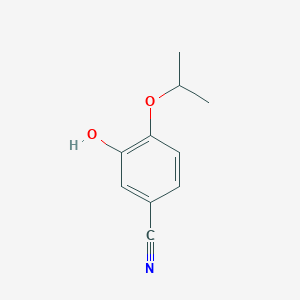
2,4-Bis(chloromethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(chloromethyl)-1,3-oxazole is a chemical compound characterized by the presence of two chloromethyl groups attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1,3-oxazole typically involves the chloromethylation of 1,3-oxazole. One common method includes the reaction of 1,3-oxazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of intermediate chloromethyl derivatives, which are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild temperatures and the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(chloromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(chloromethyl)-1,3-oxazole involves its reactivity with nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with various nucleophilic sites on biomolecules or other chemical compounds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
- 2,4-Bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- 2,4-Bis(chloromethyl)-1-methoxybenzene
Comparison: Compared to these similar compounds, 2,4-Bis(chloromethyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts different chemical properties and reactivity. The presence of the oxazole ring can influence the compound’s electronic properties and its interactions with other molecules, making it distinct from other chloromethyl derivatives.
Eigenschaften
Molekularformel |
C5H5Cl2NO |
|---|---|
Molekulargewicht |
166.00 g/mol |
IUPAC-Name |
2,4-bis(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H5Cl2NO/c6-1-4-3-9-5(2-7)8-4/h3H,1-2H2 |
InChI-Schlüssel |
PDXMUUKEGGHPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(O1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)


![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)









